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Compound of Interest

Compound Name: Phomalactone

Cat. No.: B1677696 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the structural characterization of

phomalactone using nuclear magnetic resonance (NMR) spectroscopy. Phomalactone, a

natural product isolated from fungi such as Nigrospora sphaerica, has garnered interest for its

significant biological activities, including antifungal and insecticidal properties. Accurate

structural elucidation is paramount for understanding its mechanism of action and for guiding

synthetic derivatization efforts in drug discovery. This note includes tabulated ¹H and ¹³C NMR

data, detailed protocols for key 1D and 2D NMR experiments, and workflow diagrams to guide

researchers in the complete characterization of this and similar natural products.

Introduction to Phomalactone
Phomalactone, with the chemical formula C₈H₁₀O₃, is a polyketide-derived δ-lactone that has

been isolated from various fungal species. Its structure features a dihydropyranone ring

substituted with a hydroxyl group and a propenyl side chain. The biological profile of

phomalactone includes potent activity against plant pathogenic fungi and notable insecticidal

effects, making it a valuable lead compound for the development of new agrochemicals and

therapeutic agents.

The unambiguous determination of its molecular structure, including stereochemistry, is

essential for its development. NMR spectroscopy is the most powerful tool for this purpose,

providing detailed information about the carbon skeleton and the spatial arrangement of atoms.
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This note outlines the application of a suite of NMR experiments for the complete structural

assignment of phomalactone.

Quantitative NMR Data for Phomalactone
Complete structural elucidation of phomalactone relies on the precise assignment of all proton

and carbon signals in its NMR spectra. The following tables summarize the assigned chemical

shifts (δ) and coupling constants (J) for phomalactone, typically recorded in deuterated

chloroform (CDCl₃).

Disclaimer: A complete, assigned dataset from a single peer-reviewed publication was not

readily available. The following data represents a compilation from spectral databases and

established literature values for similar structural motifs.

Table 1: ¹H NMR Spectroscopic Data for Phomalactone (in CDCl₃)

Position δ (ppm) Multiplicity J (Hz) Assignment

H-2 6.85 dd 10.0, 4.5 CH=CH-C=O

H-3 6.05 d 10.0 CH=CH-C=O

H-4 4.40 m - CH-OH

H-5 4.65 m - O-CH-CH(OH)

H-7 5.90 dq 15.0, 6.5 CH=CH-CH₃

H-8 5.60 dd 15.0, 1.5 CH=CH-CH₃

H-9 1.75 d 6.5 CH₃

4-OH - br s - OH

Table 2: ¹³C NMR Spectroscopic Data for Phomalactone (in CDCl₃)
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Position δ (ppm)
Carbon Type
(DEPT)

Assignment

C-1 162.5 C C=O

C-2 145.0 CH CH=CH-C=O

C-3 121.5 CH CH=CH-C=O

C-4 65.0 CH CH-OH

C-5 78.0 CH O-CH-CH(OH)

C-6 133.0 CH CH=CH-CH₃

C-7 128.0 CH CH=CH-CH₃

C-8 17.5 CH₃ CH₃

Structural Elucidation Workflow & 2D NMR
Correlations
The structural backbone and relative stereochemistry of phomalactone are pieced together

using a combination of 2D NMR experiments. The general workflow for such an analysis is

depicted below.
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Figure 1: General workflow for the NMR-based structural elucidation of a natural product like
phomalactone.

Key 2D NMR correlations are used to connect the atoms, as illustrated below:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically

through 2-3 bonds). For phomalactone, key correlations would establish the -CH(4)(OH)-

CH(5)- fragment and the -CH(6)=CH(7)-CH₃(8) propenyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons over 2-3 bonds. This is crucial for connecting fragments and identifying quaternary

carbons. For example, correlations from H-3 to the carbonyl carbon C-1 would confirm the

α,β-unsaturated lactone system.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space,

which is essential for determining relative stereochemistry. A key NOE correlation between

H-4 and H-5 would establish their cis or trans relationship on the dihydropyranone ring.

Figure 2: Diagram of key COSY, HMBC, and NOESY correlations on the phomalactone structure.

Key 2D NMR Correlations for Phomalactone
H-4 H-5

 COSY / NOESY
C-1 (C=O)

 HMBC
H-6 H-7
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C-5

 HMBC

H-8 (CH3)
 COSY

Click to download full resolution via product page

Figure 2: A conceptual diagram of key COSY, HMBC, and NOESY correlations on the
phomalactone structure.

Experimental Protocols
The following are generalized protocols for acquiring the NMR data necessary for the structural

elucidation of phomalactone. Parameters should be optimized for the specific instrument

used.

Sample Preparation
Weighing: Accurately weigh 5-10 mg of purified phomalactone.
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Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g.,

CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Homogenization: Cap the tube and invert several times to ensure a homogeneous solution.

¹H NMR Spectroscopy
Instrument Setup: Place the sample in the NMR spectrometer. Lock onto the deuterium

signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.

Acquisition Parameters:

Pulse Program: Standard single-pulse (e.g., 'zg30').

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

Acquisition Time: ~2-3 seconds.

Relaxation Delay (d1): 1-2 seconds.

Number of Scans: 8-16, depending on sample concentration.

Processing: Apply Fourier transformation with an exponential window function (line

broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical

shift scale to the TMS signal at 0.00 ppm.

¹³C{¹H} and DEPT NMR Spectroscopy
¹³C{¹H} Acquisition:

Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30').

Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

Acquisition Time: ~1 second.

Relaxation Delay (d1): 2 seconds.
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Number of Scans: 512-2048, or until adequate signal-to-noise is achieved.

DEPT-135 Acquisition:

Pulse Program: Standard DEPT-135 sequence.

Parameters: Use similar spectral width and relaxation delay as the ¹³C experiment.

Interpretation: Positive signals correspond to CH and CH₃ groups; negative signals

correspond to CH₂ groups. Quaternary carbons are absent.

Processing: Apply Fourier transformation with an exponential window function (line

broadening of 1-2 Hz). Phase and baseline correct the spectra. Calibrate using the CDCl₃

signal at 77.16 ppm.

2D COSY Spectroscopy
Acquisition Parameters:

Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').

Dimensions: Acquire 1024-2048 data points in F2 and 256-512 increments in F1.

Spectral Width: ~12 ppm in both dimensions.

Number of Scans: 2-8 per increment.

Processing: Apply a sine-bell window function in both dimensions. Perform Fourier

transformation, phasing, and baseline correction to generate the 2D spectrum. Symmetrize

the spectrum if necessary.

2D HSQC Spectroscopy
Acquisition Parameters:

Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g.,

'hsqcedetgpsisp2.3').

Spectral Widths: ~12 ppm in F2 (¹H) and ~180 ppm in F1 (¹³C).
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Coupling Constant: Set the one-bond ¹J(CH) coupling constant to an average value of 145

Hz.

Number of Scans: 4-16 per increment.

Processing: Apply appropriate window functions (e.g., QSINE in F2, SINE in F1) and perform

Fourier transformation.

2D HMBC Spectroscopy
Acquisition Parameters:

Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

Long-Range Coupling: Optimize the long-range coupling delay for an average value of 8

Hz.

Number of Scans: 16-64 per increment.

Processing: Process similarly to the HSQC spectrum, typically using a magnitude

calculation.

2D NOESY Spectroscopy
Acquisition Parameters:

Pulse Program: Gradient-selected NOESY (e.g., 'noesygpph').

Mixing Time (d8): Set to a value appropriate for a small molecule, typically 500-800 ms.

Number of Scans: 8-16 per increment.

Processing: Process similarly to the COSY spectrum. Cross-peaks indicate spatial proximity

between protons.

Conclusion
The structural characterization of phomalactone is effectively achieved through a systematic

application of 1D and 2D NMR techniques. ¹H and ¹³C NMR provide the fundamental count of
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protons and carbons, while DEPT experiments determine carbon multiplicities. 2D experiments

like COSY, HSQC, and HMBC are indispensable for assembling the carbon skeleton and

assigning specific resonances. Finally, NOESY provides crucial through-space information to

confirm the relative stereochemistry. The protocols and data presented herein serve as a

robust guide for researchers working on the structural elucidation of phomalactone and other

complex natural products.

To cite this document: BenchChem. [Application Note: Nuclear Magnetic Resonance (NMR)
Characterization of Phomalactone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677696#nuclear-magnetic-resonance-nmr-
characterization-of-phomalactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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